![molecular formula C8H10O3 B14800575 (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14800575.png)
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclic framework, which imparts distinct chemical and physical properties. The presence of a ketone group and a carboxylic acid group in its structure makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it technically challenging and difficult to scale up. The reaction conditions often involve low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow photochemistry. This approach allows for better control over reaction conditions and can be more easily scaled up for large-scale production. Additionally, advancements in photochemical reactor design have made it possible to achieve higher yields and purities in industrial settings.
化学反応の分析
Types of Reactions
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used in the presence of catalysts like sulfuric acid or pyridine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are used in the study of enzyme mechanisms and as inhibitors of specific biological pathways.
Medicine: The compound and its derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.
作用機序
The mechanism of action of (1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access .
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a similar rigid structure but different functional groups.
Spirocyclic oxindoles: Compounds with a spirocyclic framework that share some structural similarities but have different chemical properties and applications.
(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: A related compound with a different bicyclic structure and functional groups.
Uniqueness
(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific arrangement of functional groups and its rigid bicyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H10O3 |
|---|---|
分子量 |
154.16 g/mol |
IUPAC名 |
7-oxobicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10O3/c9-6-3-4-1-2-5(7(4)6)8(10)11/h4-5,7H,1-3H2,(H,10,11) |
InChIキー |
YVUNGMRDHUNPJE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2C1CC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butylsulfinyl-6-(2,3-dihydrothiophen-2-yl)-4-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B14800500.png)
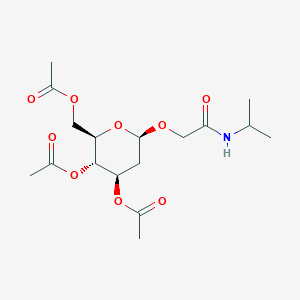
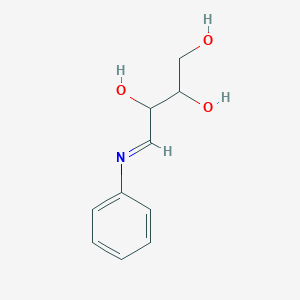
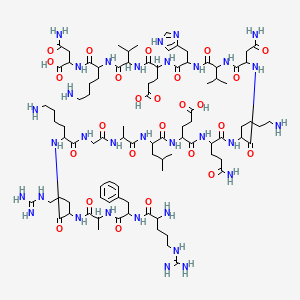
![1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
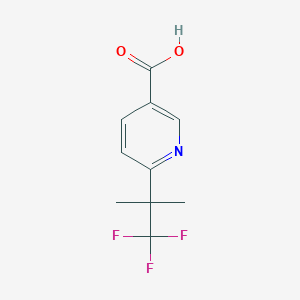
![5-bromo-N'-[(E)-(5-bromothiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14800524.png)
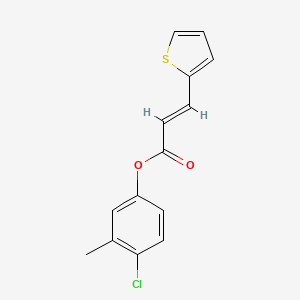
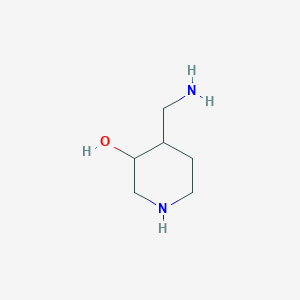
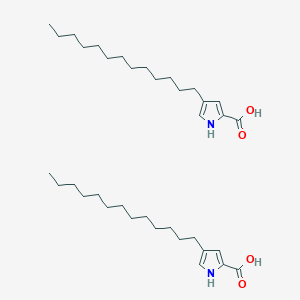
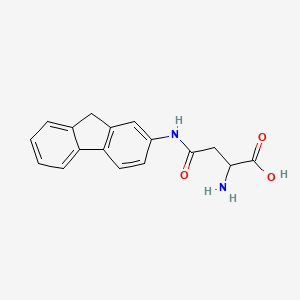
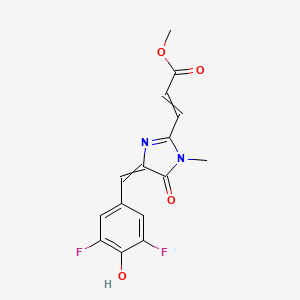
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 4-[4,5-dihydro-5-(3-nitrophenyl)-1-(4-nitrophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14800569.png)
![N'-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide](/img/structure/B14800570.png)
